(Z)-5-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid

Description

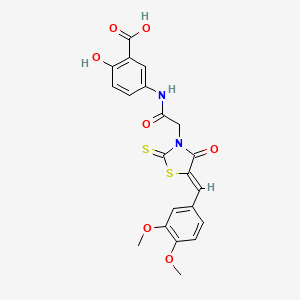

This compound belongs to the thiazolidinone family, characterized by a 4-thioxothiazolidin-4-one core modified with a 3,4-dimethoxybenzylidene group at the 5-position and an acetamido linker to a 2-hydroxybenzoic acid moiety. Its Z-configuration is critical for maintaining biological activity, as geometric isomerism often influences binding affinity to molecular targets .

Properties

IUPAC Name |

5-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)23(21(31)32-17)10-18(25)22-12-4-5-14(24)13(9-12)20(27)28/h3-9,24H,10H2,1-2H3,(H,22,25)(H,27,28)/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYNHZQFPPPJLQ-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C22H22N2O5S2

- Molecular Weight : 458.6 g/mol

- CAS Number : 681481-12-9

The compound contains a thiazolidinone core, which is known for its diverse pharmacological activities, including antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with thiazolidinone structures possess notable antibacterial and antifungal effects against various pathogens:

- Antibacterial Activity :

- Antifungal Activity :

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. For example:

- A study reported that some synthesized derivatives exhibited cytotoxicity against human tumor cell lines, with one compound achieving a GI50 value of 0.62 µM against non-small cell lung cancer cells (HOP-92) .

- Another investigation into hydrazones derived from similar structures indicated potential anticancer properties, highlighting the importance of structural modifications in enhancing biological activity .

Synthesis and Evaluation of Derivatives

- Study on Thiazolidinone Derivatives :

- Hydrazones as Anticancer Agents :

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (Z)-5-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anti-inflammatory Effects

The compound’s structure suggests possible anti-inflammatory properties. Studies on thiazolidinone derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

Compounds with similar structural features have been studied for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle and apoptosis pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics, highlighting their potential as alternative treatments .

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that thiazolidinone derivatives significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests a promising application for inflammatory conditions such as rheumatoid arthritis .

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

The benzylidene substituent is a key determinant of activity. Comparisons include:

- 3-Fluorobenzylidene analogs : Replace methoxy groups with a fluorine atom at the 3-position. Fluorine’s electronegativity increases metabolic stability and may enhance anticancer activity by modulating electron distribution .

- Indolylmethylene derivatives : Replace the benzylidene with indole-based substituents (e.g., 5-methoxyindol-3-yl), which improve antifungal and antibacterial activity due to increased π-π stacking interactions .

- Simple benzylidene analogs : Lack substituents (e.g., unmodified benzylidene), showing reduced potency compared to methoxy- or halogen-substituted derivatives .

Modifications in the Acetamido Linker and Acid Moiety

- 2-Hydroxybenzoic acid vs. other acids: The 2-hydroxy group in the target compound may facilitate hydrogen bonding with biological targets, unlike analogs with non-polar or simpler carboxylic acid groups (e.g., benzoic acid without hydroxylation) .

- N-substituted acetamide variations : For example, replacing the 2-methoxyphenyl group (as in ) with 2-hydroxybenzoic acid alters steric hindrance and hydrogen-bonding capacity, impacting target selectivity.

Physicochemical Properties

- Solubility : The 3,4-dimethoxy groups increase hydrophilicity compared to halogenated or unsubstituted analogs.

- Stability : Methoxy groups may reduce oxidative degradation compared to hydroxylated analogs (e.g., ), which require protective group strategies during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.